molecular formula C31H28N2O B099692 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide CAS No. 18391-99-6

3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide

Cat. No. B099692
CAS RN: 18391-99-6
M. Wt: 444.6 g/mol
InChI Key: ONAPJGJWLYKECU-UHFFFAOYSA-N
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Description

3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide, also known as DBIMC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the indole class of compounds and has a unique chemical structure that makes it an interesting target for drug development.

Mechanism Of Action

The mechanism of action of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide is not fully understood. However, studies have shown that it acts on various cellular pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a signaling pathway that plays a key role in cell growth and survival.

Biochemical And Physiological Effects

3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide in lab experiments is its unique chemical structure, which makes it an interesting target for drug development. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have a variety of therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop new analogs of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide that have improved solubility and bioavailability. Additionally, future studies could focus on the mechanism of action of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide and how it interacts with cellular pathways.

Synthesis Methods

The synthesis of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of 2-methylbenzaldehyde with aniline to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to form the amine intermediate. The amine intermediate is then reacted with 7-methylindole-2-carboxylic acid to form the final product, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide.

Scientific Research Applications

3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have also shown that 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases.

properties

CAS RN

18391-99-6

Product Name

3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide

Molecular Formula

C31H28N2O

Molecular Weight

444.6 g/mol

IUPAC Name

3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide

InChI

InChI=1S/C31H28N2O/c1-22-12-9-10-19-27(22)32-30(34)29-31(20-24-14-5-3-6-15-24,21-25-16-7-4-8-17-25)26-18-11-13-23(2)28(26)33-29/h3-19H,20-21H2,1-2H3,(H,32,34)

InChI Key

ONAPJGJWLYKECU-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(C(=N2)C(=O)NC3=CC=CC=C3C)(CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=N2)C(=O)NC3=CC=CC=C3C)(CC4=CC=CC=C4)CC5=CC=CC=C5

synonyms

3,3-Dibenzyl-7-methyl-N-(o-tolyl)-3H-indole-2-carboxamide

Origin of Product

United States

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